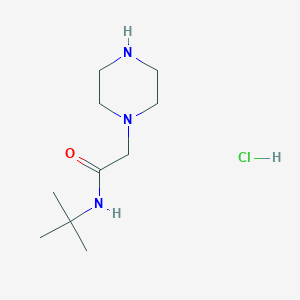
N-(2-ethylphenyl)-4-propan-2-ylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-4-propan-2-ylpiperazine-1-carboxamide, commonly known as EPPC, is a chemical compound that belongs to the piperazine family. EPPC is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of EPPC is not fully understood. However, it is believed that EPPC acts on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin and dopamine. EPPC has also been shown to have an affinity for the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and physiological effects:
EPPC has been shown to have several biochemical and physiological effects. In animal models, EPPC has been shown to decrease anxiety and depression-like behaviors. EPPC has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, EPPC has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
EPPC has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and purified. EPPC has also been extensively studied, and its properties and effects are well-known. However, EPPC also has some limitations for lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, EPPC has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Future Directions
There are several future directions for the study of EPPC. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Another direction is to study the safety and efficacy of EPPC in humans. Additionally, EPPC can be used as a scaffold for the development of new drug molecules with improved properties and efficacy.
Synthesis Methods
EPPC can be synthesized through a multi-step process that involves the reaction of 2-ethylphenylamine with 2-chloro-N-(propan-2-yl)acetamide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and isolation through column chromatography. The synthesis of EPPC is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
EPPC has been studied for its potential therapeutic applications in various fields. In neuroscience, EPPC has been shown to have anxiolytic and anti-depressant effects in animal models. In pharmacology, EPPC has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. In medicinal chemistry, EPPC has been used as a scaffold for the development of new drug molecules.
properties
IUPAC Name |
N-(2-ethylphenyl)-4-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-4-14-7-5-6-8-15(14)17-16(20)19-11-9-18(10-12-19)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLWJIKVOCVCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-propan-2-ylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)
![1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460845.png)


![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)


![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)




